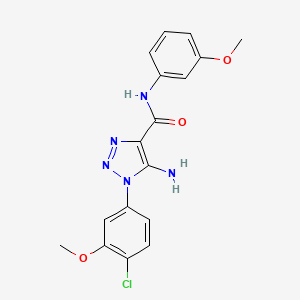![molecular formula C16H20N2O3 B5084101 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, also known as BpIm, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BpIm is a derivative of imidazole and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of pro-inflammatory cytokines and prostaglandins. This compound inhibits the activity of COX-2 enzyme, which leads to a decrease in the production of pro-inflammatory cytokines and prostaglandins. This compound also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound also decreases the levels of prostaglandins, which are responsible for pain and inflammation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can limit its use in certain assays. This compound can also be affected by pH changes, which can affect its activity.
Zukünftige Richtungen
For the research on 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone include investigating its potential use in the treatment of inflammatory diseases and in combination with other anti-cancer drugs.
Synthesemethoden
The synthesis of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone involves the reaction of 4-butoxybenzaldehyde with 4-methylimidazole in the presence of a base catalyst. The reaction leads to the formation of this compound. The synthesis of this compound has been optimized to achieve high yields and purity. The purity of this compound is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has shown potential applications in various fields of scientific research. One of the significant applications of this compound is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation in the body. This compound has also been shown to have anti-cancer properties. This compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
1-[2-(4-butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-21-14-8-6-13(7-9-14)16-17-11(2)15(12(3)19)18(16)20/h6-9,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAMQKMVSXUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
methyl]phosphonate](/img/structure/B5084085.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
